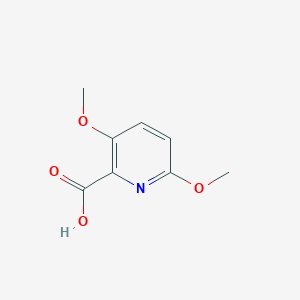

3,6-Dimethoxypicolinic acid

Description

Contextualization of Substituted Picolinic Acids within Heterocyclic Chemistry

Substituted picolinic acids are integral components of heterocyclic chemistry, a broad field focusing on cyclic compounds containing atoms of at least two different elements in their rings. The pyridine (B92270) ring, a core structure in picolinic acid, is a fundamental aromatic heterocycle. The presence of both a carboxylic acid group and other substituents on this ring allows for a diverse range of chemical transformations and interactions.

These derivatives are prized for their ability to act as bidentate chelating agents, forming stable complexes with various metal ions. wikipedia.org This property is central to their roles in coordination chemistry, catalysis, and analytical sciences. The nature and position of the substituents on the pyridine ring significantly influence the electronic properties, steric hindrance, and coordinating ability of the picolinic acid scaffold, making the study of substituted derivatives a rich area of research.

Historical Overview of Research on Picolinic Acid Scaffolds

Research into picolinic acid and its derivatives has a long history. Initially, studies focused on its synthesis, often through the oxidation of 2-picoline. wikipedia.orgorgsyn.org Early investigations also uncovered its role as a catabolite of the amino acid tryptophan in biological systems. wikipedia.orgnih.gov

Over the decades, the scope of research expanded to explore the diverse applications of picolinic acid scaffolds. For instance, their chelating properties have been harnessed in the development of analytical reagents and in understanding the transport of metal ions in biological systems. wikipedia.org Furthermore, the discovery of naturally occurring substituted picolinic acids with biological activities, such as fusaric acid and phenopicolinic acid, has fueled interest in synthesizing and evaluating novel derivatives. google.com The development of new synthetic methodologies, including one-pot syntheses and electrochemical methods, has further accelerated the exploration of this class of compounds. nih.govresearchgate.net

Rationale for Investigating 3,6-Dimethoxypicolinic Acid: A Unique Derivative Perspective

The investigation of this compound is driven by the unique influence of the two methoxy (B1213986) groups on the picolinic acid core. The placement of these electron-donating groups at the 3 and 6 positions of the pyridine ring is expected to significantly alter the electronic and steric properties of the molecule compared to the parent picolinic acid or other substituted derivatives.

These modifications can impact several key aspects:

Chelating Ability: The electron-donating nature of the methoxy groups can enhance the basicity of the pyridine nitrogen, potentially leading to stronger coordination with metal ions.

Reactivity: The methoxy groups can influence the reactivity of the pyridine ring and the carboxylic acid function, opening avenues for novel chemical transformations.

Biological Activity: The specific substitution pattern may lead to unique interactions with biological targets, offering potential for the development of new therapeutic agents or biological probes.

The study of this compound, therefore, provides a valuable opportunity to understand the structure-activity relationships within the picolinic acid family and to potentially uncover new functionalities.

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound is focused on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its physicochemical properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Coordination Chemistry: Investigating the coordination behavior of this compound with a variety of metal ions to understand the stability, structure, and properties of the resulting metal complexes.

Exploration of Reactivity: Studying the chemical reactivity of the compound to discover new transformations and to synthesize novel derivatives with potentially interesting properties.

Evaluation of Biological Potential: Screening this compound and its derivatives for various biological activities, building upon the known biological roles of other picolinic acid compounds.

The ultimate goal of this research is to build a comprehensive understanding of this unique picolinic acid derivative, which could pave the way for its application in diverse fields such as materials science, catalysis, and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-4-6(13-2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKQRRSTFZHRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170621-89-3 | |

| Record name | 3,6-dimethoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dimethoxypicolinic Acid

Retrosynthetic Analysis of 3,6-Dimethoxypicolinic acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the analysis begins by identifying the key functional groups and their corresponding disconnections.

The primary disconnections for this compound are at the C-O bonds of the two methoxy (B1213986) groups and the C-C bond between the pyridine (B92270) ring and the carboxylic acid. This leads to two main retrosynthetic pathways:

Pathway A: This pathway involves disconnecting the methoxy groups first, through a functional group interconversion (FGI), to reveal a dihalopicolinic acid precursor, such as 3,6-dichloropicolinic acid. This precursor can be further disconnected to simpler starting materials for the pyridine ring itself. The carboxylic acid group is seen as being derived from the hydrolysis of a more stable ester or nitrile precursor.

Pathway B: An alternative approach is to disconnect the entire pyridine ring through a cyclization reaction. This involves breaking the ring down into acyclic precursors that can be reassembled in a controlled manner to form the desired substituted pyridine scaffold.

These conceptual pathways guide the design of practical synthetic routes, which are explored in the following sections.

Conventional Approaches to Picolinic Acid Synthesis and Adaptations for this compound

Traditional methods for synthesizing picolinic acid derivatives often involve multi-step sequences that build upon a pre-existing pyridine core or construct the ring from acyclic precursors.

Multi-Step Synthesis from Precursors

A common and logical multi-step approach to this compound involves the initial synthesis of a di-substituted precursor, followed by functional group manipulation. A particularly viable route starts with the synthesis of 3,6-dichloropicolinic acid. This intermediate can be prepared via several methods, including the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine. researchgate.netgoogle.com

Once 3,6-dichloropicolinic acid is obtained, the two chlorine atoms can be displaced by methoxy groups through a nucleophilic aromatic substitution (SNAr) reaction. youtube.comyoutube.comlumenlearning.com This reaction is typically carried out using a strong base like sodium methoxide (B1231860) in a suitable solvent. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this substitution, particularly at the 6-position. youtube.com

The general sequence is as follows:

Esterification: The carboxylic acid group of 3,6-dichloropicolinic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions and improve solubility in organic solvents.

Nucleophilic Aromatic Substitution: The resulting ester is then treated with an excess of sodium methoxide in a solvent like methanol (B129727) or dimethylformamide (DMF) at elevated temperatures.

Hydrolysis: Finally, the ester group is hydrolyzed back to the carboxylic acid using acidic or basic conditions to yield the final product, this compound. chemicalbook.com

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 3,6-Dichloropicolinic acid | SOCl₂, Methanol, Reflux | Methyl 3,6-dichloropicolinate |

| 2 | Methyl 3,6-dichloropicolinate | Sodium methoxide, Methanol, Reflux | Methyl 3,6-dimethoxypicolinate |

| 3 | Methyl 3,6-dimethoxypicolinate | NaOH (aq), then HCl (aq) | This compound |

Cyclization Reactions in Picolinic Acid Scaffold Formation

The construction of the picolinic acid scaffold can also be achieved through cyclization reactions, where the pyridine ring is formed from acyclic precursors. These methods offer the advantage of introducing the desired substituents during the ring-forming step.

One such powerful method is the Bohlmann–Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone. beilstein-journals.org By carefully choosing the substituted precursors, a polysubstituted pyridine, such as a 3,6-dimethoxy-substituted picolinate (B1231196) ester, can be assembled. The reaction typically proceeds in two steps: a Michael addition followed by a cyclodehydration, which can sometimes be performed in a single step. beilstein-journals.org

Another approach involves the [3+3] annulation of enamines with α,β-unsaturated carbonyl compounds or their equivalents. mdpi.com These reactions, often catalyzed by Lewis or Brønsted acids, can provide rapid access to highly substituted pyridines from simple, readily available starting materials. The specific substitution pattern of this compound would require appropriately functionalized acyclic precursors for these cyclization strategies.

| Cyclization Method | Precursor 1 | Precursor 2 | Conditions | Product Type |

| Bohlmann-Rahtz | Substituted Enamine | Substituted Ethynyl Ketone | Heat or Acid Catalyst | Trisubstituted Pyridine |

| [3+3] Annulation | Substituted Enamine | α,β-Unsaturated Aldehyde/Ketone | Lewis/Brønsted Acid | Polysubstituted Pyridine |

Ester Hydrolysis Methods for Carboxylic Acid Formation

The final step in many syntheses of this compound is the hydrolysis of a corresponding ester precursor, such as methyl or ethyl 3,6-dimethoxypicolinate. This is a crucial deprotection step to unveil the carboxylic acid functionality.

Ester hydrolysis can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol or ethanol (B145695) to ensure solubility. chemicalbook.com The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This process is essentially irreversible as the final carboxylate anion is resonance-stabilized and unreactive towards the alcohol by-product.

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water. This reaction is reversible and relies on a large excess of water to drive the equilibrium towards the carboxylic acid and alcohol products.

The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.

| Hydrolysis Type | Reagents | General Conditions | Key Feature |

| Basic (Saponification) | NaOH or KOH in H₂O/Alcohol | Room temperature to reflux, followed by acid workup | Irreversible, widely applicable |

| Acidic | H₂SO₄ or HCl in H₂O | Reflux | Reversible, requires excess water |

Advanced and Optimized Synthetic Routes for this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity. This has led to the development of advanced synthetic routes that minimize the number of steps and purification procedures.

One-Pot Synthetic Strategies

For the synthesis of this compound, a one-pot approach could involve a multi-component reaction where the pyridine ring is constructed and functionalized in a single operation. For instance, a reaction involving a 1,3-dicarbonyl compound, an aldehyde, malononitrile, and an ammonia (B1221849) source could be designed to form a highly substituted pyridine ring. nih.gov By selecting precursors that already contain or can easily be converted to methoxy and carboxylate functionalities, a direct synthesis of the target molecule's ester could be achieved.

Another potential one-pot strategy could adapt the multi-step sequence described earlier (esterification, SNAr, hydrolysis). While challenging, it might be possible to perform the nucleophilic substitution and subsequent hydrolysis in a single pot by carefully controlling the reaction conditions, such as temperature and the sequential addition of reagents. For example, after the methoxylation reaction is complete, water and a suitable acid or base could be added directly to the reaction mixture to facilitate hydrolysis without isolating the intermediate ester.

| One-Pot Strategy | Key Features | Potential Advantages |

| Multi-Component Cyclization | Combination of three or more simple precursors in a single reaction. | Rapid assembly of complex molecules, high atom economy. |

| Sequential Reaction Cascade | Performing multiple transformations in the same flask by sequential reagent addition. | Avoids intermediate purification, reduces waste, saves time. |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic scaffolds like the picolinic acid core. While specific literature detailing the transition-metal-catalyzed synthesis of this compound is not abundant, established methodologies for the synthesis of related pyridine derivatives are highly applicable. These reactions often involve the catalytic activation of C-H or C-X (where X is a halogen) bonds to form new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgmdpi.com

Palladium-catalyzed cross-coupling reactions are particularly prominent. mdpi.com For instance, a plausible route could involve the Sonogashira, Heck, or Suzuki coupling of a suitably substituted dihalopyridine precursor. An intramolecular Heck reaction, for example, has been a key step in the synthesis of complex marine drugs containing bicyclic systems. mdpi.com Similarly, rhodium catalysts are effective for the alkylation and arylation of heterocycles with high functional group tolerance. beilstein-journals.org

A hypothetical synthesis could start from a precursor like 3,6-dichloropicolinic acid. The chlorine atoms could be substituted with methoxy groups via a nucleophilic aromatic substitution, potentially facilitated by a copper catalyst. Alternatively, a more convergent approach might involve building the pyridine ring itself through a metal-catalyzed cyclization. Nickel-catalyzed cycloaddition of aromatic amides with alkynes represents a powerful method for constructing isoquinolone rings, a related nitrogen-containing heterocycle. mdpi.com

The choice of catalyst is critical and depends on the specific transformation. Catalytic systems often consist of a transition metal source (e.g., palladium, rhodium, nickel, copper) and a ligand that modulates the metal's reactivity and stability. mdpi.combeilstein-journals.org

Table 1: Examples of Transition Metal Catalysts in the Synthesis of Nitrogenous Heterocycles

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| PdCl₂(dppf) / KOH | Suzuki-Miyaura Coupling | C-C bond formation on an indole (B1671886) core | mdpi.com |

| Pd₂(dba)₃ / P(o-tol)₃ | Intramolecular Heck Reaction | Formation of a bicyclic system in trabectedin (B1682994) synthesis | mdpi.com |

| Copper-MOF | Three-Component Reaction | Synthesis of imidazo[1,2-a]pyridines | beilstein-journals.org |

| Sc(OTf)₃ | Lewis Acid Catalysis | Formation of C-C and C-heteroatom bonds | beilstein-journals.org |

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. This involves using less hazardous materials, maximizing atom economy, improving energy efficiency, and utilizing renewable feedstocks. nih.gov In the context of synthesizing picolinic acid derivatives, several green strategies can be employed.

Multi-component reactions (MCRs) are a prime example of green chemistry, as they combine multiple reactants in a single step to form a complex product, thereby reducing reaction time, waste, and work-up procedures. researchgate.net The synthesis of picolinate and picolinic acid derivatives has been achieved through MCRs using novel heterogeneous catalysts. nih.govgoogle.com

The choice of solvent is another critical factor. Traditional syntheses often rely on volatile organic compounds (VOCs), but greener alternatives like water or bio-based solvents such as ethanol are increasingly favored. nih.govresearchgate.net Reactions can even be performed "on-water," which can sometimes accelerate reaction rates. nih.gov

Catalyst selection also plays a significant role. Using efficient, recyclable catalysts, such as the bioproduct pyridine-2-carboxylic acid (P2CA) itself or metal-organic frameworks (MOFs), aligns with green principles. researchgate.netgoogle.com A patent for the large-scale production of pyridine carboxylic acids highlights an eco-friendly process designed to be cost-effective and safe for industrial application, avoiding issues like runaway reactions seen in older methods. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Aspect | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Reaction Type | Linear, multi-step synthesis | Multi-component reactions (MCRs) | researchgate.netnih.gov |

| Solvent | Volatile organic compounds (e.g., DMF, Toluene) | Water, ethanol, ionic liquids, or solvent-free conditions | nih.govgoogle.com |

| Catalyst | Stoichiometric reagents, hazardous acids/bases | Recyclable catalysts (e.g., P2CA, MOFs), biocatalysts | researchgate.netgoogle.com |

| Efficiency | Often lower atom economy, more waste streams | High atom economy, reduced waste | researchgate.net |

| Energy | High temperatures, prolonged reaction times | Milder reaction conditions (e.g., ambient temperature), shorter times | google.com |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the target compound and its intermediates are crucial for obtaining a product of high purity. A variety of standard laboratory techniques are employed, chosen based on the physicochemical properties of the compounds involved.

For acidic compounds like this compound, precipitation via pH adjustment is a common and effective method. Since the carboxylic acid group is acidic and the pyridine nitrogen is basic, the compound's solubility in aqueous solutions is highly pH-dependent. The compound is typically soluble in alkaline solutions as its carboxylate salt and in acidic solutions as its pyridinium (B92312) salt. Adjusting the pH of a solution to the isoelectric point (where the net charge is zero) minimizes its solubility, causing it to precipitate. google.comchemicalbook.com This technique is frequently used for the final isolation step, yielding the product as a solid that can be collected by filtration. chemicalbook.comgoogle.com

Solvent extraction is used to separate the desired product from impurities based on differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. sielc.com For instance, after a reaction, the mixture can be diluted with water and an organic solvent. The product will partition into the solvent in which it is more soluble, leaving impurities behind. This is often repeated multiple times to maximize recovery. chemicalbook.com

Crystallization is a powerful purification technique for solid compounds. A crude product is dissolved in a suitable hot solvent, and as the solution cools, the solubility of the product decreases, causing it to form crystals while impurities remain in the solution. google.com

For more challenging separations, column chromatography is employed. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different compounds travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. google.com High-Performance Liquid Chromatography (HPLC) is a more advanced version of this technique that can be used for both analytical and preparative-scale separations of picolinic acid isomers and derivatives. researchgate.net

Table 3: Purification Techniques for Picolinic Acid Derivatives

| Technique | Principle | Application Stage | Notes | Reference |

|---|---|---|---|---|

| Precipitation | Solubility is minimized at the isoelectric point. | Final product isolation | Effective for acidic/basic compounds; pH adjusted to ~3-5. | google.comchemicalbook.com |

| Solvent Extraction | Differential solubility in immiscible solvents. | Work-up, crude separation | Separates organic products from aqueous inorganic salts. | chemicalbook.comsielc.com |

| Crystallization | Decreased solubility at lower temperatures. | Final product purification | Yields high-purity crystalline solid. | google.com |

| Column Chromatography | Differential adsorption on a solid stationary phase. | Intermediate/final purification | Separates compounds with similar properties. | google.com |

| Distillation | Separation based on differences in boiling points. | Solvent removal, purification of volatile liquids | Can be used to remove solvents or purify liquid intermediates. | sielc.com |

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the reaction yield and ensuring the scalability of a synthesis are critical for transitioning a procedure from a small-scale laboratory experiment to a larger, more practical production.

Yield optimization is an empirical process that involves systematically varying reaction parameters to find the optimal conditions. Key factors include the choice and amount of catalyst, solvent, reaction temperature, and reaction time. google.com For example, a study on the synthesis of picolinate derivatives systematically tested different solvents and catalyst loadings to maximize the yield, finding that 5 mg of a specific UiO-66(Zr) catalyst in ethanol at ambient temperature gave the best results for their model reaction. google.com The concentration of reactants and the order of addition can also significantly impact the outcome.

Scalability introduces challenges that may not be apparent at the lab-bench scale. A major concern is heat management. Exothermic reactions that are easily controlled in a small flask can generate significant heat ("hot spots") in a large reactor, potentially leading to side reactions, product degradation, or even dangerous runaway conditions. nih.gov A patent for the industrial production of pyridine carboxylic acids addresses this by using a catalyst packed in a multilayer arrangement to improve heat distribution across the catalyst bed. nih.gov

Table 4: Factors Influencing Yield and Scalability

| Factor | Laboratory Scale Consideration | Large-Scale Consideration | Strategy/Solution | Reference |

|---|---|---|---|---|

| Heat Transfer | Easily managed by external cooling/heating. | Poor surface-area-to-volume ratio can lead to hot spots. | Use of specialized reactors, catalyst bed design, flow chemistry. | nih.gov |

| Mixing | Efficient stirring is easily achieved. | Can be inefficient, leading to localized concentration gradients. | Use of powerful mechanical agitators, reactor baffles. | - |

| Reagent Cost | High-cost catalysts or reagents may be acceptable. | Cost is a primary driver; expensive materials must be minimized or recycled. | Develop routes with cheaper starting materials; ensure catalyst recyclability. | |

| Reaction Time | Long reaction times are often tolerated. | Shorter reaction times ("cycle times") are critical for throughput. | Optimize catalyst and conditions for faster conversion. | google.com |

| Purification | Chromatography is common. | Chromatography is often impractical; crystallization/precipitation is preferred. | Design synthesis to yield a product that crystallizes easily. | chemicalbook.comgoogle.com |

| Safety | Small quantities of hazardous materials pose a manageable risk. | Large quantities of hazardous materials require stringent engineering controls. | Replace toxic reagents with safer alternatives (Green Chemistry). | nih.gov |

Chemical Transformations and Reactivity of 3,6 Dimethoxypicolinic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of 3,6-Dimethoxypicolinic acid is the primary site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental transformation. This can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, provides a direct route to esters. masterorganicchemistry.com This equilibrium-driven process typically utilizes an excess of the alcohol, which often serves as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

Alternatively, coupling reagents commonly employed in peptide synthesis can facilitate ester formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid to form a reactive O-acylisourea intermediate. rsc.orgyoutube.com This intermediate is then susceptible to nucleophilic attack by an alcohol to yield the desired ester. rsc.org Other coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have also been shown to be effective for the esterification of carboxylic acids with alcohols. researchgate.net

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction, requires excess alcohol. masterorganicchemistry.com |

| Carbodiimide Coupling | DCC or DIC, DMAP, Alcohol | Forms a reactive O-acylisourea intermediate. rsc.orgyoutube.com |

| Triazine-based Coupling | DMTMM, N-methylmorpholine, Alcohol | Effective for esterification under mild conditions. researchgate.net |

Amidation and Peptide Coupling Strategies

The synthesis of amides from this compound is readily accomplished using standard peptide coupling protocols. These methods are designed to facilitate the formation of the amide bond under conditions that minimize side reactions. A widely used approach involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of an amine.

Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP. nih.gov These additives can enhance the reaction rate and suppress side reactions. nih.gov The general mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide. This intermediate can then react with an amine to form the amide bond. youtube.com Other effective coupling reagents include 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which is noted for causing minimal epimerization, and carbonyldiimidazole (CDI). peptide.com

| Coupling Reagent System | Typical Components | Application Notes |

| Carbodiimide-based | EDC, HOBt, DMAP | A versatile and widely used method for amide bond formation. nih.gov |

| Phosphonium-based | DEPBT | Useful for coupling sensitive amino acids with low racemization. peptide.com |

| Imidazole-based | CDI | Effective for forming amides and can be used for fragment coupling. peptide.com |

Reduction Reactions to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to yield the corresponding primary alcohol or, under specific conditions, the aldehyde. The choice of reducing agent is critical in determining the final product.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids and esters to primary alcohols. libretexts.orglibretexts.org The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. chemguide.co.uk It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. libretexts.orglibretexts.org

The reduction to an aldehyde is a more delicate transformation and requires careful selection of reagents to avoid over-reduction to the alcohol. While direct reduction of the carboxylic acid to an aldehyde is challenging, a common strategy involves first converting the acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reducing agents.

| Transformation | Reagent | Product | Key Considerations |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong reducing agent; reacts violently with water. libretexts.orglibretexts.orgchemguide.co.uk |

| Reduction to Aldehyde | (Requires conversion to a derivative first) | Aldehyde | Milder reducing agents are needed to stop at the aldehyde stage. |

Decarboxylation Pathways

Conversion to Acid Chlorides and Anhydrides

The carboxylic acid can be converted into more reactive acylating agents like acid chlorides and anhydrides.

Acid Chlorides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). philadelphia.edu.jolibretexts.orgpressbooks.pub This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. libretexts.org

Anhydrides: Acid anhydrides can be synthesized from this compound by reacting its corresponding acid chloride with a carboxylate salt. philadelphia.edu.jopressbooks.pub Alternatively, treatment of a carboxylic acid with a dehydrating agent can also yield the anhydride. Symmetrical anhydrides can also be formed by reacting a carboxylic acid with a carbodiimide. rsc.org

| Derivative | Reagents | General Method |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Reaction with the carboxylic acid to replace the -OH group with -Cl. philadelphia.edu.jolibretexts.orgpressbooks.pub |

| Acid Anhydride | Acid Chloride + Carboxylate Salt | Nucleophilic acyl substitution. philadelphia.edu.jopressbooks.pub |

Pyridine (B92270) Ring Reactivity and Electrophilic/Nucleophilic Aromatic Substitution

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions. The presence of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq Electrophilic attack, if it occurs, is generally directed to the 3- and 5-positions, which are less deactivated. uoanbar.edu.iq The methoxy (B1213986) groups, being electron-donating, will influence the regioselectivity of such reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). uoanbar.edu.iq The presence of good leaving groups at these positions facilitates the substitution. In the case of this compound, the methoxy group at the 6-position could potentially act as a leaving group in nucleophilic substitution reactions, for instance, in amination reactions. Research has shown that methoxypyridines can undergo nucleophilic amination. ntu.edu.sg For example, 2,6-dimethoxypyridine (B38085) can undergo sequential amination reactions. ntu.edu.sg

The reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution has also been studied, indicating that the leaving group ability follows a different trend than in typical SNAr reactions, with cyano groups being surprisingly effective. nih.gov Computational studies on the nitration of pyridine derivatives provide further insight into the mechanisms of electrophilic substitution on the pyridine ring system. researchgate.netrsc.org

| Reaction Type | Reactivity | Favored Positions | Influencing Factors |

| Electrophilic Aromatic Substitution (EAS) | Deactivated compared to benzene. uoanbar.edu.iq | 3- and 5-positions. uoanbar.edu.iq | Nitrogen atom deactivation, directing effect of methoxy groups. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated compared to benzene. uoanbar.edu.iq | 2-, 4-, and 6-positions. uoanbar.edu.iq | Electron-withdrawing effect of the ring nitrogen, potential for methoxy group to act as a leaving group. ntu.edu.sg |

Nitration and Halogenation Studies

The introduction of nitro and halogen functional groups onto the pyridine ring of this compound is a key strategy for further synthetic modifications. The electronic nature of the pyridine ring, influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group, dictates the regioselectivity of these electrophilic substitution reactions.

Nitration: The nitration of pyridine and its derivatives is often challenging due to the deactivation of the ring by the nitrogen atom, which can be protonated under strongly acidic conditions. researchgate.net However, the presence of activating groups like methoxy substituents can facilitate this reaction. Studies on 3-methoxypyridine (B1141550) show that nitration occurs at the 2-position when the reaction is carried out on the conjugate acid form. rsc.org For this compound, the positions available for substitution are C4 and C5. Given the directing effects of the substituents, nitration is expected to be complex. A common method for nitrating pyridines involves using dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite. ntnu.no Another effective nitrating system for various heterocyles, including imidazoles and pyrazoles, is a mixture of nitric acid and trifluoroacetic anhydride, which can afford mononitro derivatives in good yields. researchgate.netresearchgate.net In the synthesis of the drug rabeprazole, a nitration step is performed on 2,3-dimethylpyridine N-oxide to introduce a nitro group at the 4-position. wikipedia.org

Halogenation: Direct electrophilic halogenation of pyridines often requires harsh conditions. nih.gov However, modern synthetic methods have enabled more selective halogenation under milder conditions. A notable strategy involves the ring-opening of pyridine to a Zincke imine intermediate, which can then undergo highly regioselective halogenation at the 3-position with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), followed by ring-closing to reform the pyridine ring. nih.gov This method has been successfully applied to a broad range of pyridine precursors. nih.gov For instance, the synthesis of 3-bromo-6-chloro-2,4-dimethylpyridine (B3030549) involves the bromination and subsequent chlorination of 2,4-dimethylpyridine. The halogen atoms, once installed, serve as valuable handles for subsequent cross-coupling reactions.

| Reaction | Reagent(s) | Typical Position of Substitution on Pyridine Derivatives | Reference(s) |

| Nitration | HNO₃ / Trifluoroacetic Anhydride | Varies based on substituents | researchgate.netresearchgate.net |

| Nitration | Dinitrogen Pentoxide, then NaHSO₃ | 3-position for pyridine | ntnu.no |

| Halogenation | N-Halosuccinimide (NBS, NCS, NIS) via Zincke imine | 3-position | nih.gov |

Alkylation and Acylation Reactions

Alkylation: The alkylation of the pyridine ring can be achieved through various methods, including radical-based approaches. One modern technique is the monoalkylation of N-methoxypyridinium salts. nih.govchemrxiv.org In this process, the pyridine nitrogen is first activated by conversion to an N-methoxy salt. This salt then reacts with alkyl radicals, which can be generated from sources like alkenes (via hydroboration) or alkyl iodides. chemrxiv.org This reaction proceeds under neutral conditions and does not require an external oxidant. chemrxiv.org Alkylation can also occur at nitrogen, as seen in the synthesis of complex heterocyclic structures where N-alkylation of a pyrrolo-pyrimidine scaffold is a key step. acs.org

Acylation: Pyridine and its derivatives, particularly those with amino groups like 4-(dimethylamino)pyridine (DMAP), are well-known catalysts for acylation reactions. uni-muenchen.deresearchgate.net The mechanism involves the nucleophilic pyridine nitrogen attacking the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to yield the acylated product and regenerate the pyridine catalyst. uni-muenchen.de The catalytic potential of substituted pyridines in these reactions has been extensively studied, with electron-donating groups on the pyridine ring generally increasing the catalytic activity. researchgate.net While this compound itself is not typically used as an acylation catalyst due to the steric hindrance and electronic effects of its substituents, the principles of pyridine-catalyzed acylation are relevant to understanding its reactivity and potential side reactions.

Suzuki-Miyaura and other Cross-Coupling Reactions at Pyridine Positions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl compounds. nih.gov This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. ias.ac.in

For pyridine-containing molecules like derivatives of this compound, halogenated positions on the ring can be functionalized using Suzuki-Miyaura coupling. The reaction is tolerant of a wide range of functional groups and reaction conditions are generally mild. nih.gov For example, 2,6-dichloropyridine (B45657) has been successfully coupled with p-methoxyphenylboronic acid to synthesize the corresponding diarylpyridine, which was then demethylated to yield a dinucleophilic diphenol product. nih.gov

The site-selectivity of cross-coupling reactions on dihalopyridines can often be controlled. In studies on 2,4-dichloropyridines, selective Suzuki-Miyaura coupling at the C4-position was achieved using a palladium catalyst with a specific N-heterocyclic carbene (NHC) ligand. sigmaaldrich.com This highlights the importance of ligand choice in directing the outcome of the reaction. Furthermore, research on 2-chloro-6-methoxypyridine (B123196) demonstrated its successful lithiation and subsequent conversion to a boronic acid, which then served as a coupling partner in Suzuki reactions to form new heterobiaryls. ajol.info This two-step process of halogenation followed by cross-coupling is a common strategy for elaborating pyridine scaffolds.

| Reactant 1 (Halide) | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Product Type | Reference(s) |

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Diarylpyridine | nih.gov |

| 2,4-Dichloropyridines | Arylboronic acids | Pd(OAc)₂ / IPr | C4-Arylpyridine | sigmaaldrich.com |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | Heteroaryl halides | Pd(PPh₃)₄ / Na₂CO₃ | Heterobiaryl | ajol.info |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ / Na₃PO₄ | 2-Arylpyridine | ias.ac.in |

Methoxy Group Transformations

The two methoxy groups in this compound are significant functional handles that can be transformed to alter the molecule's properties and enable further reactions.

Demethylation Reactions

Demethylation is the process of removing a methyl group from a molecule, often replacing it with a hydrogen atom to form a hydroxyl group. nih.gov This transformation is particularly important for aryl methyl ethers. In the context of pyridine derivatives, demethylation can be a key step in synthesis. For instance, in the synthesis of dinucleophilic fragments from dichloroheteroaryls, a demethylation step using boron tribromide (BBr₃) is employed to convert methoxy-substituted aryl groups into phenolic hydroxyl groups following a Suzuki-Miyaura coupling reaction. nih.gov This conversion is crucial for creating building blocks for macrocycle synthesis. nih.gov Demethylation can also be achieved through microbial pathways. For example, the demethylation of methylarsonic acid to the more toxic inorganic arsenite is a two-step process carried out by a microbial community involving distinct bacterial species for reduction and subsequent demethylation. wikipedia.org

Oxidative Cleavage Pathways

The ether linkages of the methoxy groups are susceptible to oxidative cleavage under certain conditions. This can occur through enzymatic or chemical pathways. Fungal enzymes, such as the extracellular peroxygenase from Agrocybe aegerita, are capable of catalyzing the H₂O₂-dependent cleavage of various ethers. nih.gov This enzyme was shown to oxidize 1,4-dimethoxybenzene (B90301) to 4-methoxyphenol, demonstrating the cleavage of one of the methyl ether bonds. nih.gov The proposed mechanism involves hydrogen abstraction followed by an oxygen rebound to form a hemiacetal, which then hydrolyzes. nih.gov Chemically, oxidative cleavage can be initiated by powerful oxidizing agents. For example, photochemically generated nitrate (B79036) radicals (NO₃•) have been shown to cleave cyclobutane (B1203170) pyrimidine (B1678525) dimers, with the reaction proceeding through a one-electron oxidation mechanism. rsc.org Such radical-based mechanisms could potentially lead to the cleavage of the methoxy groups in this compound under specific oxidative conditions.

Metal Coordination Chemistry of this compound and its Derivatives

Picolinic acid and its derivatives are well-established ligands in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. The parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA), is a versatile tridentate ligand, coordinating to metal centers through the pyridine nitrogen and the two carboxylate oxygen atoms. ajol.inforesearchgate.net This coordination mode allows for the formation of structurally diverse mononuclear and polynuclear complexes with interesting properties and applications. ajol.inforesearchgate.net

A vast number of DPA complexes with p-, d-, and f-block elements have been synthesized and characterized. researchgate.net For example, mononuclear complexes of Co(II), Ni(II), Zn(II), and Cd(II) with the formula [M(dipicolinate)(H₂O)₂] have been reported, where the DPA ligand is coordinated in its typical tridentate fashion. ajol.inforesearchgate.net Similarly, main group metals such as Ca(II), Sr(II), Ba(II), Pb(II), and Bi(III) form complexes with DPA, often incorporating hydrazinium (B103819) cations as counter-ions and exhibiting various coordination numbers. ias.ac.in

The derivatives of picolinic acid also exhibit rich coordination chemistry. Pyridine-2,6-dithiocarboxylic acid (PDTC), an analogue of DPA, has been shown to form complexes with Fe(III), Zn(II), Ni(II), and Co(II), acting as a metal chelator. nih.gov The coordination potential of imidazole-based dicarboxylic acids has also been extensively reviewed, highlighting the versatility of N-heterocyclic carboxylic acids as ligands. researchgate.net

| Ligand | Metal Ion(s) | Coordination Mode | Reference(s) |

| Dipicolinic Acid (DPA) | Co(II), Ni(II), Zn(II), Cd(II) | Tridentate (N, O, O) | ajol.inforesearchgate.net |

| Dipicolinic Acid (DPA) | Ca(II), Sr(II), Ba(II), Pb(II), Bi(III) | Tridentate (N, O, O) | ias.ac.in |

| Pyridine-2,6-dithiocarboxylic Acid (PDTC) | Fe(III), Zn(II), Ni(II), Co(II) | Chelating | nih.gov |

| L-Tartaric Acid / L-Malic Acid | Cu(II), Co(II), Ni(II) | Bidentate (O, O) | nih.gov |

| 4,5-Imidazoledicarboxylic Acid | Various | Multiple modes (N, O donors) | researchgate.net |

Chelation Mechanisms and Ligand Binding Sites

This compound, like its parent compound dipicolinic acid, is a versatile multidentate ligand. ajol.info The primary mechanism of chelation involves the coordination of a metal ion through three specific sites, acting as a tridentate ligand.

The key binding sites are:

The nitrogen atom of the pyridine ring.

The oxygen atoms from the two carboxylate groups at the 2 and 6 positions.

This O,N,O-donor set allows the molecule to form highly stable, five-membered chelate rings with a metal ion. ajol.info The coordination typically involves the deprotonation of the carboxylic acid groups, allowing the carboxylate anions to bind to the metal center. ajol.info Studies on dipicolinic acid show it readily forms stable complexes with a variety of metal ions, a property that is certainly shared by its 3,6-dimethoxy derivative. ajol.info The geometry of the ligand, with the donor atoms situated at an approximate 120° angle, facilitates the formation of complexes with limited steric hindrance. ajol.info

Formation of Metal Complexes with Transition Metals

Based on the extensive coordination chemistry of dipicolinic acid, this compound is expected to form stable complexes with a wide range of transition metals. The parent compound, DPA, has been shown to produce mononuclear complexes with general formulas like [M(L)(H₂O)₂], where 'M' represents a transition metal and 'L' is the dipicolinate ligand. ajol.info

Transition metals known to form complexes with the analogous dipicolinate ligand include:

Nickel(II) ajol.info

Zinc(II) ajol.info

Cadmium(II) ajol.info

Samarium(III) nih.gov

In these complexes, the dipicolinate ligand coordinates to the metal ion alongside other ligands, most commonly water molecules, to satisfy the metal's coordination sphere. ajol.info For example, in several documented complexes, two water molecules complete the coordination, binding directly to the metal center. ajol.info The formation of these complexes often occurs readily in solution when a salt of the transition metal is mixed with the ligand. ajol.info The resulting coordination polymers can exhibit diverse structural topologies and physical properties. ajol.inforsc.org

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography of Complexes)

The donor set for the samarium ion consists of seven oxygen atoms and two nitrogen atoms, originating from both a fully deprotonated dipicolinate (DPA²⁻) and a partially protonated dipicolinate (HDPA⁻) ligand, as well as two water molecules. nih.gov This demonstrates the versatility of the picolinate (B1231196) framework in binding metal ions.

Table 1: Selected Crystallographic Data for [Sm(DPA)(HDPA)(H₂O)₂]·4H₂O This interactive table provides a summary of the crystal structure data. Click on headers to explore.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination No. | 9 |

| Geometry | Tricapped Trigonal Prism (TTP) |

| Donor Set | O₇N₂ |

| Ligands | DPA²⁻, HDPA⁻, H₂O |

| Bonding Feature | N,O,O'-chelation by both DPA ligands |

| CCDC Number | 2246127 |

| Data sourced from a study on samarium(III) dipicolinate complexes. nih.gov |

Radical Reactions and Photochemistry

The radical chemistry and photochemistry of this compound are not extensively documented. However, studies on related pyridinecarboxylic acids provide insight into potential reaction pathways.

Radical Reactions: Research on 3,5-pyridinedicarboxylic acid has shown that it reacts with α-hydroxyalkyl radicals via an addition-elimination pathway. nih.gov In this mechanism, the radical first adds to the pyridine ring, forming a radical adduct intermediate, which then undergoes a unimolecular decay to yield a pyridinyl radical. nih.gov This process is considered a form of inner-sphere electron transfer. nih.gov Similarly, radiation-induced reactions of pyridinecarboxylic esters in alcohol solutions have been shown to generate hydroxyalkyl radicals that can substitute onto the pyridine ring. osti.gov It is plausible that this compound could undergo similar radical addition reactions at the pyridine ring positions not occupied by the methoxy or carboxyl groups. The redox-active nature of pyridinium salts, which can be reduced to form pyridinyl radicals, further supports the potential for this class of compounds to participate in radical chemistry. rsc.org

Photochemistry: The photochemical behavior of picolinic acid derivatives is often linked to their coordination with metal ions, particularly lanthanides, which are known for their luminescent properties. Dipicolinic acid is a well-known "antenna" ligand; it can absorb UV light efficiently and transfer that energy to a complexed lanthanide ion, which then emits light at its own characteristic wavelengths (a process known as sensitized luminescence). nih.gov Studies on 3-hydroxy-picolinic acid have also explored its potential as a photoswitchable molecule, where light induces a reversible transformation between two stable forms. aip.org Given these precedents, it is conceivable that this compound and its metal complexes could exhibit interesting photochemical properties, such as fluorescence or phosphorescence, upon excitation with UV light.

An In-Depth Spectroscopic and Spectrometric Analysis of this compound

The structural elucidation of organic molecules is a cornerstone of chemical research. For a compound such as this compound, a substituted pyridine derivative, a suite of advanced spectroscopic techniques is indispensable for unambiguous characterization. While comprehensive, published experimental data for this specific molecule is not widespread, its structure dictates a unique set of spectroscopic signatures. This article provides a detailed analysis of the expected results from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, based on established principles and data from analogous structures.

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

C-O Vibrations of Methoxy Groups

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the two methoxy groups (-OCH₃) are expected to exhibit distinct C-O stretching vibrations.

Aromatic ethers typically show a strong, characteristic asymmetric C-O stretching band in the region of 1275-1200 cm⁻¹ and a symmetric stretching band between 1075-1020 cm⁻¹. spectroscopyonline.comspcmc.ac.in For this compound, two prominent absorption bands are anticipated, corresponding to the C-O bonds of the two methoxy substituents on the pyridine ring. The precise position of these bands can be influenced by the electronic effects of the carboxylic acid group and the nitrogen atom within the aromatic ring. spcmc.ac.invscht.cz

Table 1: Predicted IR Absorption Bands for the Methoxy Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C-O Stretch | 1275 - 1200 | Strong |

| Symmetric C-O Stretch | 1075 - 1020 | Medium to Strong |

It is important to note that other vibrations, such as those from the carboxylic acid group (C=O stretch around 1730-1700 cm⁻¹ and a broad O-H stretch from 3300-2500 cm⁻¹), will also be present in the full IR spectrum. spectroscopyonline.comeurofinsus.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.govnih.govmdpi.com This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, with a chemical formula of C₈H₉NO₄, the theoretical exact mass can be calculated with high precision. This experimental value, obtained from an HRMS instrument, would serve as a primary confirmation of the compound's elemental formula. researchgate.netlcms.cz

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. nih.govnih.govuni-saarland.de For this compound, characteristic fragmentation pathways would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uu.nlnih.govrug.nl The absorption wavelengths and intensities are characteristic of the electronic structure and extent of conjugation within the molecule.

The pyridine ring in this compound is an aromatic system, and as such, it is expected to exhibit π → π* electronic transitions. spcmc.ac.inhmdb.camdpi.com The presence of the carboxylic acid and methoxy substituents will influence the energy of these transitions and, consequently, the absorption maxima (λ_max). The methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted picolinic acid. researchgate.net The analysis of the UV-Vis spectrum can provide valuable information about the conjugated system of the molecule. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rcsb.orgrcsb.org This technique can provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, a single, high-quality crystal of this compound must first be grown. This can be achieved through various methods, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is crucial for obtaining crystals suitable for diffraction.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern, a collection of spots of varying intensity, is collected. The positions and intensities of these spots contain the information needed to determine the crystal structure. Sophisticated computer software is then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined and the final molecular structure refined.

Unit Cell Parameters and Space Group Analysis

The determination of unit cell parameters and the space group of a crystalline solid is achieved through single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of electron density within the crystal lattice. For this compound, this analysis would reveal the fundamental repeating unit of the crystal structure.

The unit cell is defined by three edge lengths (a, b, c) and three interaxial angles (α, β, γ). These parameters, along with the crystal system and space group, describe the symmetry of the crystal. The space group provides information about the symmetry elements present in the crystal, such as rotation axes, mirror planes, and inversion centers. While specific values for this compound are not published, a hypothetical set of parameters based on similar small organic molecules is presented in the table below for illustrative purposes.

Interactive Data Table: Hypothetical Unit Cell Parameters for this compound

| Parameter | Hypothetical Value |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 789.6 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: These values are hypothetical and serve as an example of what would be determined through X-ray crystallography.

Bond Lengths, Bond Angles, and Torsion Angles

A detailed examination of the X-ray diffraction data allows for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. This information is crucial for confirming the covalent structure and understanding the molecule's conformation.

Bond Lengths: These are the equilibrium distances between the nuclei of two bonded atoms. For instance, one would expect to find characteristic lengths for the C-C and C-N bonds within the pyridine ring, the C-O bonds of the methoxy groups, and the C-C and C=O bonds of the carboxylic acid group.

Bond Angles: These are the angles formed between three connected atoms. The bond angles in the pyridine ring would be close to 120°, indicative of its aromatic nature, while the geometry around the sp³ hybridized carbon atoms of the methoxy groups would be tetrahedral.

Interactive Data Table: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value |

| Bond Lengths (Å) | |

| Pyridine C-N | ~1.34 |

| Pyridine C-C | ~1.39 |

| C-OCH₃ | ~1.43 |

| C-COOH | ~1.50 |

| C=O (carboxyl) | ~1.21 |

| C-OH (carboxyl) | ~1.36 |

| **Bond Angles (°) ** | |

| C-N-C (in ring) | ~117 |

| C-C-C (in ring) | ~120 |

| C-O-C (methoxy) | ~118 |

| O-C=O (carboxyl) | ~123 |

| Torsion Angles (°) | |

| C(ring)-C(ring)-O-C(methyl) | Variable, defines methoxy orientation |

| C(ring)-C(ring)-C(carboxyl)-O | Variable, defines carboxyl orientation |

Note: These are generalized, expected values based on standard bond lengths and angles for similar functional groups.

Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound arrange themselves in the solid state is determined by a network of intermolecular interactions. These non-covalent forces are critical in defining the crystal's stability and its physical properties.

The primary intermolecular interaction expected for this compound is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the -OH) and acceptor (the C=O). This typically leads to the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion.

In addition to strong hydrogen bonds, other weaker interactions would also play a role in the crystal packing:

Dipole-dipole interactions: The polar nature of the methoxy groups and the pyridine ring would result in electrostatic attractions between molecules.

π-π stacking: The aromatic pyridine rings could stack on top of each other, an interaction driven by favorable orbital overlap.

C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds and oxygen atoms of neighboring molecules can further stabilize the crystal lattice.

The combination of these interactions would lead to a specific three-dimensional packing arrangement, influencing properties such as melting point and solubility.

Computational and Theoretical Investigations of 3,6 Dimethoxypicolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. However, no specific studies employing these methods on 3,6-Dimethoxypicolinic acid were identified.

Density Functional Theory (DFT) Studies on Ground State Properties

Ab Initio Methods for Molecular Geometry Optimization and Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for precise calculations of molecular geometry and energy. These calculations are crucial for determining the most stable three-dimensional structure of a molecule. No published research was found that specifically reports the optimized molecular geometry or ab initio energy calculations for this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is used to identify the different spatial arrangements of a molecule (conformers) and their relative energies, which are mapped onto a potential energy surface. This is particularly important for molecules with rotatable bonds, such as the methoxy (B1213986) and carboxylic acid groups in this compound. A literature search did not uncover any studies that have performed a conformational analysis or mapped the potential energy surface for this compound.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide valuable information about how a molecule like this compound would behave in a solution, including its interactions with solvent molecules and other solutes. There are no available MD simulation studies specifically focused on this compound in the scientific literature.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are frequently used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions can aid in the interpretation of experimental spectra. No computational studies predicting the NMR, IR, or UV-Vis spectra of this compound have been published.

Reaction Mechanism Elucidation via Transition State Theory and Energy Barriers

The study of reaction mechanisms using computational tools involves identifying transition states and calculating the energy barriers associated with a chemical transformation. This provides a deeper understanding of the reaction's feasibility and kinetics. While general reaction mechanisms for picolinic acid derivatives exist, such as the Hammick reaction, no specific computational studies elucidating reaction mechanisms involving this compound, including the calculation of its transition states and energy barriers, were found in the reviewed literature.

Applications of 3,6 Dimethoxypicolinic Acid As a Key Intermediate in Organic Synthesis and Materials Science

A Precursor to Diverse Organic Scaffolds

The inherent reactivity of 3,6-dimethoxypicolinic acid makes it a valuable starting material for the construction of a variety of complex organic molecules. Its pyridine (B92270) core, substituted with both a carboxylic acid and two methoxy (B1213986) groups, provides multiple sites for chemical modification, enabling synthetic chemists to build intricate molecular architectures.

Crafting Complex Heterocyclic Systems

The synthesis of fused pyridine derivatives is a significant area of research in medicinal and materials chemistry, as these scaffolds are present in numerous biologically active compounds and functional materials. nih.govmdpi.comresearchgate.net this compound can serve as a key building block in the assembly of these complex heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions to form fused rings. The methoxy groups can also be strategically manipulated, for instance, through demethylation to reveal reactive hydroxyl groups, to further elaborate the molecular structure. This versatility allows for the creation of a diverse library of fused pyridine derivatives, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are classes of compounds with recognized therapeutic potential. nih.govmdpi.com

A Building Block for Natural Product Analogues

Natural products have long been a source of inspiration for the development of new drugs and other functional molecules. researchgate.net The structural complexity of many natural products, however, often presents a significant synthetic challenge. This compound can be employed as a key fragment in the synthesis of analogues of natural products, particularly those containing a substituted pyridine ring. mdpi.com By incorporating this pre-functionalized building block, chemists can streamline synthetic routes and efficiently access novel compounds that mimic the biological activity of their natural counterparts. This approach, often referred to as diversity-oriented synthesis, allows for the rapid generation of libraries of natural product-like molecules for biological screening. mdpi.com

Applications in Agrochemical and Industrial Chemical Synthesis

The utility of this compound extends beyond academic research into practical applications in the chemical industry. Its role as a versatile intermediate makes it a valuable component in the production of a range of commercial products.

A Precursor for Active Agrochemical Ingredients

The development of new and effective agrochemicals is crucial for ensuring global food security. Pyridine-based herbicides and fungicides are an important class of crop protection agents. While specific examples directly citing this compound are not prevalent in publicly available literature, its structural motifs are found in various active agrochemical ingredients. The picolinic acid scaffold is a known toxophore in certain herbicides, and the strategic placement of substituents on the pyridine ring is key to modulating their biological activity and crop selectivity. The synthetic accessibility of derivatives from this compound makes it a potentially valuable intermediate in the discovery and development of new agrochemical products.

Use in Specialty Chemical Manufacturing

Specialty chemicals are a broad category of products that are valued for their performance or function, rather than their chemical composition. These can include dyes, pigments, and various additives for materials. nih.govnih.gov The functional groups present in this compound allow for its incorporation into larger, more complex molecules with specific desired properties. For instance, the carboxylic acid can be used to anchor the molecule to a surface or to a polymer backbone, while the pyridine ring and methoxy groups can be modified to tune the color, solubility, or other physical properties of the final product. Commodity chemicals, in contrast, are produced in large quantities and have more generalized applications. dcwltd.comspecialchem.com

Utility as a Ligand in Catalysis

In the realm of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid and methoxy groups in this compound make it an excellent candidate for a multidentate ligand. By coordinating to a metal center, it can influence the electronic and steric environment around the metal, thereby directing the outcome of a catalytic reaction. While detailed research on the specific use of this compound as a ligand is not extensively documented, the broader class of picolinic acid derivatives is known to form stable complexes with a variety of transition metals, which are active in a range of catalytic transformations.

Formation of Metal-Ligand Complexes for Catalytic Reactions

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound allow it to act as a multidentate ligand, forming stable complexes with a variety of metal ions. ajol.info The methoxy groups at the 3 and 6 positions can influence the electron density of the pyridine ring, thereby affecting the stability and reactivity of the resulting metal complexes. These complexes have the potential to serve as catalysts in a range of organic transformations.

The formation of such complexes typically involves the reaction of this compound with a suitable metal salt in an appropriate solvent. The coordination of the ligand to the metal center can lead to the formation of mononuclear or polynuclear species, depending on the reaction conditions and the nature of the metal ion. ajol.info The resulting complexes can exhibit diverse geometries and coordination numbers, which are crucial for their catalytic activity.

Table 1: Representative Metal-Ligand Complexes of this compound and Their Potential Catalytic Applications

| Metal Ion | Potential Complex Structure | Potential Catalytic Reaction |

| Palladium(II) | [Pd(3,6-dimethoxypicolinato)₂] | C-H activation, cross-coupling reactions |

| Copper(II) | [Cu(3,6-dimethoxypicolinato)₂(H₂O)] | Oxidation reactions, click chemistry |

| Rhodium(III) | [Rh(3,6-dimethoxypicolinato)₃] | Asymmetric hydrogenation, hydroformylation |

| Ruthenium(II) | [Ru(3,6-dimethoxypicolinato)₂(bpy)] | Olefin metathesis, transfer hydrogenation |

Note: The structures and applications in this table are illustrative and based on the known chemistry of similar picolinic acid ligands.

Role in Cross-Coupling or Other Organometallic Catalysis

Derivatives of this compound can play a significant role in organometallic catalysis, particularly in cross-coupling reactions. The picolinic acid moiety can act as a directing group, facilitating C-H activation at specific positions on a substrate, a key step in many catalytic cycles. uva.esresearchgate.net Furthermore, the electronic properties conferred by the methoxy groups can influence the reactivity and selectivity of the catalytic process.

In reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, ligands derived from this compound could be employed to stabilize the palladium catalyst and promote efficient catalytic turnover. nih.govnih.govresearchgate.net The ability to fine-tune the ligand's electronic and steric properties through the methoxy substituents makes it a valuable tool for optimizing catalytic performance.

Table 2: Potential Role of this compound Derivatives in Suzuki-Miyaura Cross-Coupling

| Reaction Component | Example | Role |

| Catalyst | Pd(OAc)₂ | Palladium source |

| Ligand | Esterified this compound | Stabilizes the catalyst, influences reactivity and selectivity |

| Aryl Halide | Substituted bromobenzene | Electrophilic coupling partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic coupling partner |

| Base | K₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene/Water | Reaction medium |

Note: This table presents a hypothetical Suzuki-Miyaura reaction setup to illustrate the potential role of a this compound derivative.

Incorporation into Functional Organic Materials (focus on chemical modification)

The structural attributes of this compound also make it a valuable precursor for the synthesis of functional organic materials. Through chemical modification, this molecule can be incorporated into polymers and advanced organic frameworks, imparting specific properties to the resulting materials.

Design of Polymer Precursors

This compound can be chemically modified to create monomers suitable for polymerization. For instance, the carboxylic acid group can be converted into an ester or an amide, which can then be used in condensation polymerization reactions. The resulting polymers could exhibit interesting properties, such as thermal stability, specific solubility, and the ability to chelate metal ions, owing to the presence of the picolinic acid moiety in the polymer backbone or as a pendant group. The methoxy groups can enhance the solubility of the polymers in organic solvents and influence their solid-state packing.

Table 3: Potential Polymer Precursors Derived from this compound

| Precursor Structure | Polymerization Method | Potential Polymer Application |

| Diol-ester of this compound | Condensation polymerization with a diacid | Specialty polyesters with metal-chelating properties |

| Diamine-amide of this compound | Condensation polymerization with a diacyl chloride | High-performance polyamides with enhanced solubility |

| Vinyl ester of this compound | Free-radical polymerization | Functional polymers for coatings and adhesives |

Note: The precursors and applications in this table are hypothetical examples of how this compound could be used in polymer synthesis.

Components in Advanced Organic Frameworks

Advanced organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are crystalline porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. This compound can serve as a valuable building block for these materials. rsc.orgnih.govresearchgate.net

As a dicarboxylic acid equivalent (with the pyridine nitrogen and the carboxyl group acting as coordination sites), it can be used as an organic linker to connect metal nodes in the construction of MOFs. nih.govhelsinki.fi The resulting frameworks could possess unique pore geometries and chemical environments due to the specific shape and functionality of the this compound linker. The methoxy groups can influence the framework's hydrophobicity and its interactions with guest molecules.

Table 4: Potential Components for Advanced Organic Frameworks Based on this compound

| Framework Type | Linker | Metal Node/Co-monomer | Potential Framework Properties |

| Metal-Organic Framework (MOF) | This compound | Zn(II), Cu(II), or other transition metals | Porous material for selective gas adsorption or catalysis |

| Covalent Organic Framework (COF) | Diamine derivative of this compound | Trialdehyde co-monomer | Crystalline porous material for optoelectronic applications |

Note: This table provides illustrative examples of how this compound could be incorporated into advanced organic frameworks.